Trypsin Inhibition vs. Diclofenac
2-Hydroxyacetohydrazide demonstrates superior trypsin inhibitory activity compared to the reference anti-inflammatory drug diclofenac. In a comparative enzyme inhibition assay, the methanol extract containing 2-hydroxyacetohydrazide as the active principle exhibited an IC50 of 82.97 μg/mL for trypsin inhibition, outperforming diclofenac (IC50 = 97.04 μg/mL) [1]. In silico docking studies further confirmed that 2-hydroxyacetohydrazide displayed tighter binding to the trypsin active site than diclofenac, with more favorable binding conformations [2].
| Evidence Dimension | Trypsin enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 82.97 μg/mL (methanol extract containing 2-hydroxyacetohydrazide as active principle) |
| Comparator Or Baseline | Diclofenac: IC50 = 97.04 μg/mL |
| Quantified Difference | 2-Hydroxyacetohydrazide-containing extract is 14.5% more potent (lower IC50 by 14.07 μg/mL) |
| Conditions | In vitro trypsin inhibition assay; methanol extract of Ammodaucus leucotrichus seeds containing 2-hydroxyacetohydrazide |
Why This Matters
This quantitative advantage in enzyme inhibition potency directly informs selection for anti-inflammatory drug discovery programs and validates the compound's unique bioactivity profile compared to established clinical standards.
- [1] Djehiche, C., et al. (2024). Ammodaucus leucotrichus exhibits promising pharmacological activity, hinting at anti-inflammatory and anti-arthritic effects. HAL Open Science, hal-04816446. View Source
- [2] Djehiche, C., et al. (2024). Figure 3: Placement of (A) 2-hydroxyacetohydrazide and (B) diclofenac within trypsin active site. Pharmaceuticals, 17(3), 385. View Source
